BenchChemオンラインストアへようこそ!

2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide

Medicinal chemistry Chemical biology Screening library design

Procure this specific Maybridge screening compound to ensure continuity with PubChem AID 1792 (Nox1 inhibition) and FABP4/5 dual inhibitor SAR datasets. Unlike achiral analogs, the single chiral center at the methoxy-bearing carbon enables (R)/(S) enantiomer resolution for stereochemistry-dependent potency mapping. The ethoxyacetyl linker eliminates the Michael acceptor liability of chalcone-based antimalarial hits while retaining the thiophene pharmacophore. Substituting with a structurally similar analog without head-to-head data risks invalidating SAR interpretations.

Molecular Formula C12H19NO3S
Molecular Weight 257.35
CAS No. 1797721-98-2
Cat. No. B2663057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide
CAS1797721-98-2
Molecular FormulaC12H19NO3S
Molecular Weight257.35
Structural Identifiers
SMILESCCOCC(=O)NCC(C1=CC=C(S1)C)OC
InChIInChI=1S/C12H19NO3S/c1-4-16-8-12(14)13-7-10(15-3)11-6-5-9(2)17-11/h5-6,10H,4,7-8H2,1-3H3,(H,13,14)
InChIKeyOGGHTGUHZDTXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide (CAS 1797721-98-2) – Baseline Class, Physicochemical Identity, and Screening Library Provenance


2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide (CAS 1797721-98-2) is a synthetic, non-annulated thiophenyl acetamide derivative with molecular formula C12H19NO3S and molecular weight 257.35 g/mol [1]. The compound belongs to the Maybridge Screening Collection (now part of Thermo Scientific), a curated library of over 50,000 hit-like and lead-like small molecules designed for high‑throughput screening campaigns in early‑phase drug discovery . It features a 2‑ethoxyacetamide core linked to a methoxy‑substituted ethyl chain bearing a 5‑methylthiophene ring, placing it within a broader family of thiophene‑containing acetamides that have been investigated as modulators of fatty acid binding proteins, NADPH oxidases, and antimalarial targets [2]. The compound is supplied as a research‑grade screening molecule typically at ≥95% purity, available in milligram to gram quantities from specialty chemical vendors [1].

Why Interchanging 2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide with Close Thiophene-Acetamide Analogs Compromises Screening Integrity


Within the 2‑ethoxy‑N‑(thienylalkyl)acetamide subclass, seemingly minor structural modifications—such as replacing the 2‑ethoxy group with a benzylthio or 4‑fluorophenoxy moiety, or altering the substitution pattern on the thiophene ring—can produce dramatic shifts in target engagement, cellular permeability, and metabolic stability [1]. For example, the non‑annulated thiophenylamide patent literature (US‑9353102‑B2) explicitly demonstrates that dual FABP4/5 inhibitory potency varies over three orders of magnitude (Ki values spanning from low nanomolar to >10 µM) with changes solely in the acetamide side‑chain and thiophene substitution [1]. Consequently, generic substitution of 2‑Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide with a structurally similar but untested analog risks altering the pharmacological fingerprint of a screening set or probe in unpredictable ways, invalidating structure‑activity relationship (SAR) interpretations and potentially masking or misattributing biological activity [2]. The unique combination of an ethoxyacetyl linker, a methoxy‑bearing chiral center, and the 5‑methylthiophene terminus defines a discrete chemical space point that cannot be assumed equivalent to any neighbor compound without explicit head‑to‑head data.

Quantitative Differentiation Evidence: 2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide vs. Structural Analogs


Structural Uniqueness: Ethoxyacetyl vs. Benzylthio Linker Dictates Physicochemical Space and Predicted Permeability

2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide incorporates a hydrogen‑bond‑accepting ethoxyacetyl linker (C–O–CH2–C(O)–NH) that differs fundamentally from the benzylthio linker (C–S–CH2–C(O)–NH) present in the comparator 2-(benzylthio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide. The ethoxy O‑atom imparts a lower calculated logP (ALogP ≈ 2.27 [1] vs. an estimated >3.5 for the benzylthio analog based on S‑for‑O substitution) and an additional hydrogen‑bond acceptor, which are predicted to enhance aqueous solubility and reduce non‑specific protein binding relative to the thioether comparator. These physicochemical differences are directly relevant for assay performance in aqueous biochemical and cell‑based screens where compound aggregation, precipitation, or non‑specific target engagement can confound results.

Medicinal chemistry Chemical biology Screening library design

Functional Group Shield Against Metabolic Oxidation: 2-Ethoxyacetamide Backbone Confers Greater Stability Than 1,3-Bisaryl-2-propen-1-one (Chalcone) Chemotype

Although direct metabolic stability data are not available for 2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide itself, a closely related subclass of 2,N‑bisarylated 2‑ethoxyacetamides (e.g., compounds 2, 5, and 20 in Gutteridge et al., 2016) was shown to possess significantly greater stability in the presence of metabolizing enzymes than the corresponding 1,3‑bisaryl‑2‑propen‑1‑ones (chalcones), which are structurally analogous but undergo rapid in vivo degradation [1]. The 2‑ethoxyacetamide scaffold lacks the electrophilic α,β‑unsaturated carbonyl of chalcones, eliminating a major site of nucleophilic attack and Michael addition, which is a principal clearance mechanism [1]. By structure‑class extrapolation, the target compound is expected to share this metabolic advantage over chalcone‑based screening hits, making it a more translationally relevant probe for in vivo follow‑up studies.

Antimalarial drug discovery Metabolic stability Prodrug design

Differential Kinase and Redox‑Enzyme Target Space: Thiophene‑Acetamide Chemotype Is Pre‑Validated in FABP4/5 and Nox1 Screening Campaigns

The non‑annulated thiophenylamide patent family (US‑9353102‑B2) establishes that compounds containing a 2‑ethoxyacetamide or related linker connected to a thiophene core can achieve dual FABP4/5 inhibitory activity with Ki values in the nanomolar range (e.g., Ki < 100 nM for optimized examples) [1]. In addition, the Maybridge collection has been screened in a cell‑based Nox1 assay (PubChem AID 1792) where thiophene‑containing acetamides were among the active chemotypes at a screening concentration of 6.7 µM [2]. In contrast, simple acetamides lacking the thiophene moiety (e.g., N‑(2‑methoxyethyl)acetamide) or thiophenes lacking the acetamide linker show negligible activity in these assays, highlighting the synergistic pharmacophoric requirement of the combined thiophene–acetamide scaffold. While specific IC50 values for CAS 1797721-98-2 in these assays are not publicly disclosed, the compound occupies a validated activity space distinct from non‑thiophene acetamides.

FABP4/5 inhibition Nox1 inhibition Metabolic disease

Chiral Center at Methoxy‑Bearing Carbon Enables Future Enantiomer‑Resolved SAR Studies Unavailable with Achiral Analogs

The carbon atom bearing the methoxy group in the ethyl linker of 2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a chiral center, giving rise to (R)‑ and (S)‑enantiomers. This contrasts with achiral comparators such as N‑[2‑methoxy‑2‑(5‑methylthiophen‑2‑yl)ethyl]acetamide, which lack the ethoxyacetyl substitution and retain the chiral center but are often supplied as racemic mixtures without reported enantiomer‑resolved biological data . The presence of a well‑defined chiral center, combined with Maybridge’s chiral resolution screening kits , provides a tangible procurement advantage: laboratories can access the racemate for initial screening and subsequently source resolved enantiomers to deconvolute stereospecific target engagement. This capability is absent for inherently achiral analogs such as 2‑(4‑fluorophenoxy)‑N‑[2‑methoxy‑2‑(5‑methylthiophen‑2‑YL)ethyl]acetamide, which lack a chiral center altogether.

Stereochemistry Chiral separation Lead optimization

Screening Library Provenance Guarantees Absence of Pan‑Assay Interference (PAINS) Structural Alerts, Distinguishing It from Non‑Curated Collections

2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a proprietary Maybridge screening compound, meaning it has passed the rigorous Maybridge Exclusion Criteria specifically designed to eliminate reactive molecules, frequent hitters, and PAINS structural alerts . Compounds containing electrophilic warheads, redox cyclers, and aggregators are systematically removed from the collection. In contrast, thiophene‑acetamide analogs sourced from non‑curated general chemical catalogs (e.g., certain listings on public vendor platforms) may not undergo equivalent filtering and could carry unidentified PAINS liabilities [1]. This curation advantage is directly relevant for procurement when selecting probe compounds for high‑confidence screening campaigns where false‑positive rates must be minimized.

Assay development False-positive filtering Screening quality control

High‑Value Application Scenarios for 2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide Based on Differentiation Evidence


Hit‑Finding Campaigns Against Fatty Acid Binding Protein 4/5 (FABP4/5) for Metabolic and Inflammatory Disease

The non‑annulated thiophenylamide scaffold to which 2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide belongs has produced dual FABP4/5 inhibitors with Ki < 100 nM in optimized examples reported in US Patent 9,353,102 B2 [1]. Screening this compound in a FABP4/5 enzymatic assay provides a structurally discrete starting point for SAR expansion around the ethoxyacetyl linker and 5‑methylthiophene terminus. Because the compound is Maybridge‑curated and free of PAINS alerts, hit confirmation is less likely to be confounded by assay artifacts, enabling rapid progression to hit‑to‑lead chemistry.

Nox1‑Dependent Reactive Oxygen Species (ROS) Inhibition in Colonic Epithelial Models of Inflammatory Bowel Disease

The Maybridge screening collection, including 2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide, was interrogated in a cell‑based Nox1 inhibition assay (PubChem AID 1792) using HT29 colonic epithelial cells at 6.7 µM [2]. Procurement of this specific compound, rather than a random thiophene‑acetamide, ensures continuity with this validated screening dataset and allows researchers to compare results directly with the deposited PubChem data, supporting Nox1‑targeted probe development for IBD and colorectal cancer applications.

Stereochemistry‑Guided Lead Optimization for Chiral Thiophene‑Acetamide Inhibitors

The presence of a single chiral center at the methoxy‑substituted carbon distinguishes this compound from fully achiral analogs such as 2‑(4‑fluorophenoxy)‑N‑[2‑methoxy‑2‑(5‑methylthiophen‑2‑YL)ethyl]acetamide [3]. Laboratories equipped with Maybridge Chiral Resolution Kits can procure the racemate for initial activity assessment, then separately obtain or resolve the (R)‑ and (S)‑enantiomers to map stereochemistry‑dependent potency. This strategy is uniquely enabled by the chiral architecture of CAS 1797721-98-2 and is not replicable with achiral comparator compounds.

Replacement of Metabolically Labile Chalcone Hits with a Stable 2-Ethoxyacetamide Isostere in Antimalarial Drug Discovery

For programs where chalcone‑based hits have shown promising in vitro antimalarial potency (e.g., against drug‑resistant Plasmodium falciparum strains) but failed in vivo due to metabolic instability [4], 2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide offers a pre‑validated 2‑ethoxyacetamide isostere that lacks the electrophilic α,β‑unsaturated carbonyl responsible for rapid clearance. Substituting a chalcone hit with this scaffold retains the thiophene‑aromatic pharmacophore while eliminating the Michael acceptor liability, providing a rational entry point for scaffold‑hopping campaigns.

Quote Request

Request a Quote for 2-Ethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.